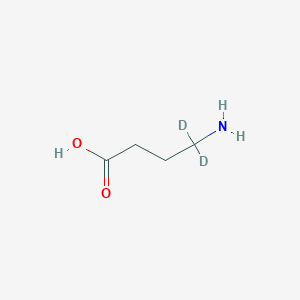

4-Aminobutyric-4,4-d2 Acid

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-Aminobutyric-4,4-d2 Acid involves several methods:

Chemical Synthesis: One common method involves the use of potassium phthaloyl imine and γ-chloroprene cyanogen or butyrolactone as raw materials.

Hydrolysis of Pyrrolidone: Pyrrolidone is hydrolyzed through calcium hydroxide and ammonium bicarbonate, leading to the ring opening and formation of the desired product.

Light Reaction: Butyric acid and ammonia are used as raw materials, and the product is obtained through a light reaction under X-ray conditions.

Glow Discharge: Propylamine and formic acid are used in a glow discharge process to synthesize the compound.

Analyse Chemischer Reaktionen

4-Aminobutyric-4,4-d2 Acid undergoes various chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Cyclization: Intramolecular cyclizations to γ-lactams have been studied, showing rapid reactions under mild conditions.

Wissenschaftliche Forschungsanwendungen

4-Aminobutyric-4,4-d2 Acid has numerous applications in scientific research:

Wirkmechanismus

4-Aminobutyric-4,4-d2 Acid exerts its effects by binding to GABA receptors in the brain. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission. The binding of the compound to GABA receptors reduces neuronal excitability, contributing to the overall stability and proper functioning of the nervous system .

Vergleich Mit ähnlichen Verbindungen

4-Aminobutyric-4,4-d2 Acid can be compared with other similar compounds:

γ-Aminobutyric acid (GABA): The non-deuterated form of the compound, which also acts as an inhibitory neurotransmitter.

γ-Aminobutyric acid-d6: Another deuterium-labeled derivative used in similar research applications.

γ-Aminobutyric acid-13C4: A carbon-labeled derivative used for tracing and studying metabolic pathways.

Biologische Aktivität

4-Aminobutyric-4,4-d2 acid, a deuterated form of gamma-aminobutyric acid (GABA), is primarily recognized for its role as an inhibitory neurotransmitter in the central nervous system. This compound has garnered attention for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and neurodegenerative diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on neurotransmission, and therapeutic implications.

GABA Receptor Interaction

This compound functions by modulating GABA receptors, specifically GABAA and GABAB receptors. The activation of these receptors leads to hyperpolarization of neuronal membranes, resulting in decreased neuronal excitability. This mechanism is crucial in maintaining the balance between excitatory and inhibitory signals in the brain.

- GABAA Receptors : These ionotropic receptors mediate fast inhibitory neurotransmission. Activation leads to an influx of chloride ions (Cl⁻), causing hyperpolarization. Studies have shown that GABA enhances intracellular calcium levels and activates the MAPK/ERK signaling pathway in certain cell types .

- GABAB Receptors : These metabotropic receptors are involved in slower inhibitory processes. They modulate neurotransmitter release and can influence various physiological processes such as locomotion and nociception .

Anticonvulsant Properties

Research indicates that derivatives of 4-Aminobutyric acid exhibit anticonvulsant properties. A study synthesized various GABA derivatives that demonstrated significant anticonvulsant effects in animal models of epilepsy . These findings suggest that this compound could be a promising candidate for developing new antiepileptic drugs.

Neuroprotective Effects

The neuroprotective role of GABA has been well documented. In models of neurodegeneration, GABA treatment has been shown to regulate Tau phosphorylation, a critical factor in Alzheimer’s disease pathology . This regulation may mitigate neurodegeneration by preventing excessive Tau accumulation.

Antidiabetic Effects

GABA also plays a role in glucose metabolism. It has been reported that GABA can enhance insulin secretion from pancreatic β-cells while inhibiting glucagon release from α-cells. This dual action can improve glycemic control and may have implications for diabetes management .

Case Studies

- Dopaminergic Interaction : A study investigated the correlation between GABA levels and dopamine receptor availability in individuals with alcohol dependence. It found that higher GABA levels were associated with lower availability of dopamine D2/3 receptors, suggesting a complex interaction between these neurotransmitters .

- Pain Management : Research on GABA derivatives indicated their effectiveness in reducing neuropathic pain through mechanisms involving both peripheral analgesia and central sensitization modulation .

Summary of Findings

Eigenschaften

IUPAC Name |

4-amino-4,4-dideuteriobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-SMZGMGDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.